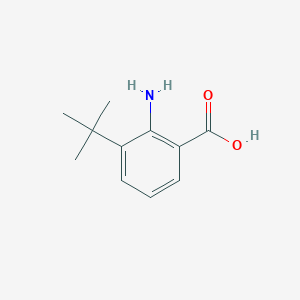
2-Amino-3-tert-butylbenzoic acid
Cat. No. B1278243
Key on ui cas rn:
917874-35-2
M. Wt: 193.24 g/mol
InChI Key: YNNAVMCVYYHOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09273080B2
Procedure details


Procedure analogous to M. Berg et al., Chem. Med. Chem. 2009, 4, 2, 249: a mixture of 19.3 g (100 mmol) of 2-amino-3-tert-butylbenzoic acid [917874-35-2], 31.4 g (300 mmol) of formamidine acetate [3473-63-0] and 4.4 ml (110 mmol) of formamide is stirred at 160° C. for 12 h. After cooling to 60° C., a mixture of 200 ml of ethanol and 200 ml of 2 N sodium hydroxide solution is added dropwise, the mixture is filtered through a P4 frit covered with sea sand in order to remove polymeric material and then rendered neutral by addition of 2 N hydrochloric acid. After stirring for 12 h, the crystals formed are filtered off with suction and washed three times with 100 ml of water each time. Yield: 13.9 g (68 mmol), 68%. Purity: >95% according to 1H-NMR.





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(O)(=O)C.[CH:19](N)=[NH:20].C(N)=O.[OH-].[Na+]>C(O)C>[C:11]([C:10]1[CH:9]=[CH:8][CH:7]=[C:3]2[C:2]=1[N:1]=[CH:19][NH:20][C:4]2=[O:5])([CH3:14])([CH3:13])[CH3:12] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1C(C)(C)C
|
|
Name
|
|
|
Quantity
|
31.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O.C(=N)N
|
|
Name
|
|
|
Quantity
|
4.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at 160° C. for 12 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 60° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered through a P4 frit
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove polymeric material
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
rendered neutral by addition of 2 N hydrochloric acid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 12 h
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 100 ml of water each time
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C=1C=CC=C2C(NC=NC12)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
